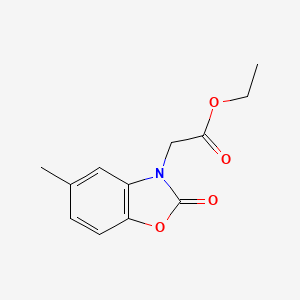

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate is a chemical compound with the molecular formula C12H13NO4 . It is a derivative of benzoxazole .

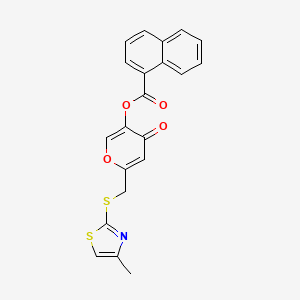

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate consists of a benzoxazole ring attached to an ethyl acetate group . The molecular weight of this compound is 235.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate, such as melting point, boiling point, and density, are not specified in the retrieved sources .科学的研究の応用

Synthesis and Structural Analysis

Research in the field of organic chemistry has led to the development of novel synthesis methods for compounds related to Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate. For example, Ahmed et al. (2016) describe a one-pot synthesis strategy for related 1,2,3-triazoles, emphasizing the significance of crystal structure analyses, Density Functional Theory (DFT) studies, and the evaluation of molecular electrostatic potential (MEP) to understand the stability and reactivity of these compounds (Ahmed et al., 2016). Additionally, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate offers insights into molecular conformations and intermolecular interactions, showcasing the versatility of ethyl acetate derivatives in structural chemistry (Li et al., 2015).

Biological Activity

The biological activity of compounds structurally similar to Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate has been a subject of investigation. Gurevich et al. (2020) synthesized ethyl acetate derivatives to assess their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, identifying promising compounds with significant health-related potentials (Gurevich et al., 2020). These studies highlight the ongoing interest in exploring the therapeutic applications of ethyl acetate derivatives.

Green Chemistry and Environmental Applications

The synthesis of poly(2-ethyl-2-oxazoline) using ethyl acetate as a solvent represents an advancement towards greener chemical practices. Vergaelen et al. (2020) report on this environmentally friendly approach, emphasizing ethyl acetate's role in reducing the environmental burden and improving pharmaceutical compatibility (Vergaelen et al., 2020). Moreover, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes involving ethyl acetate highlights the compound's relevance in environmental chemistry and wastewater treatment (Sun & Pignatello, 1993).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXTIKZEOGSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)

![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)